molecular formula C29H27N5O5S B2583771 N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1023456-32-7

N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2583771
CAS No.: 1023456-32-7
M. Wt: 557.63
InChI Key: OEFQNGTYGKVVIP-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a synthetic heterocyclic compound featuring an imidazo[1,2-c]quinazoline core. Key structural attributes include:

  • Imidazo[1,2-c]quinazoline scaffold: A fused bicyclic system with a 3-oxo group at position 2.
  • Position 5 substitution: A sulfanyl (S) group connected to an acetamide side chain bearing a 3-methoxyphenyl group, which may influence solubility and target binding .

This compound is hypothesized to exhibit biological activity due to structural similarities with known α-glucosidase inhibitors (e.g., imidazoquinazoline derivatives) and melatonergic ligands (e.g., acetamide-containing analogs) .

Properties

IUPAC Name

2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O5S/c1-38-20-12-10-18(11-13-20)16-30-25(35)15-24-28(37)34-27(32-24)22-8-3-4-9-23(22)33-29(34)40-17-26(36)31-19-6-5-7-21(14-19)39-2/h3-14,24H,15-17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFQNGTYGKVVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Group:

    Coupling with the Methoxyphenyl Group: This step involves the use of coupling reagents such as EDCI or DCC to form the final amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring imidazoquinazoline frameworks exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cancer progression.

Case Study : A study demonstrated that derivatives of imidazoquinazoline exhibited cytotoxic effects against several cancer cell lines, suggesting that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity against a range of pathogens. The presence of the imidazoquinazoline moiety is associated with antibacterial and antifungal activities.

Research Findings : In vitro studies have shown that related compounds exhibit significant inhibitory effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans . This highlights the compound's potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide have been shown to modulate inflammatory pathways.

Evidence : Studies have indicated that imidazoquinazolines can inhibit pro-inflammatory cytokines and reduce inflammation in experimental models . This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues with α-Glucosidase Inhibition

highlights two potent α-glucosidase inhibitors:

Compound 19e : 2-(4-(((2,3-Diphenylimidazo[1,2-c]quinazolin-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide.

Compound 27e : 2-(4-((Benzo[4,5]imidazo[1,2-c]quinazolin-6-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide.

Feature Target Compound Compound 19e Compound 27e
Core Structure Imidazo[1,2-c]quinazoline 2,3-Diphenylimidazoquinazoline Benzoimidazo[1,2-c]quinazoline
Position 5 Substituent Sulfanyl-acetamide Triazolylmethyl-sulfanyl-acetamide Benzo-fused sulfanyl-acetamide
Methoxy Group Position 3- and 4-methoxyphenyl 2-methoxyphenyl 2-methoxyphenyl
Bioactivity (IC50) Not reported 0.42 µM (yeast α-glucosidase) 0.39 µM (yeast α-glucosidase)

Key Insights :

  • The triazolylmethyl group in 19e and benzo-fused core in 27e enhance inhibitory potency compared to the target compound’s simpler carbamoylmethyl substituent.
  • Molecular docking studies suggest that the triazole ring in 19e forms π-π stacking with Tyr158 and hydrogen bonds with Asp349 of α-glucosidase, whereas the target compound’s 4-methoxyphenylmethyl group may interact with hydrophobic pockets .

Sulfanyl-Acetamide Derivatives with Heterocyclic Cores

Triazole-Based Analogues

and describe compounds with triazole cores and sulfanyl-acetamide substituents:

  • : 2-[(5-{[(3-Methoxyphenyl)carbamoyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide.
  • : N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Feature Target Compound Compound Compound
Core Structure Imidazo[1,2-c]quinazoline 1,2,4-Triazole 1,2,4-Triazole
Sulfanyl-Acetamide Present Present Present
Methoxy Groups 3- and 4-methoxyphenyl 3-methoxyphenyl 4-Chloro-2-methoxy-5-methylphenyl
Bioactivity Not reported Antimicrobial (unconfirmed) Anticancer (unconfirmed)

Key Insights :

  • Triazole-based analogs prioritize metabolic stability and synthetic versatility, while the imidazoquinazoline core in the target compound may offer enhanced π-π interactions in enzyme binding .

Quinoxaline-Based Analogues

and highlight quinoxaline derivatives with sulfanyl-acetamide groups, such as N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides.

Methoxyphenyl-Substituted Acetamides

Melatonergic Ligands

and describe UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide) and UCM924, which share the 3-methoxyphenyl-acetamide motif. These compounds exhibit MT2 receptor selectivity and improved water solubility due to hydrophilic substitutions .

Feature Target Compound UCM765
Core Structure Imidazoquinazoline Ethylenediamine-linked acetamide
Methoxy Group 3- and 4-methoxyphenyl 3-methoxyphenyl
Bioactivity Hypothesized enzyme inhibition MT2 receptor partial agonism

Key Insights :

  • The 3-methoxyphenyl group in both compounds may enhance blood-brain barrier permeability, but the target compound’s larger core could limit CNS penetration .

Biological Activity

N-(3-Methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties. This article provides a detailed overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Quinazoline core : A bicyclic structure that is central to its biological activity.
  • Methoxy groups : Present on phenyl rings, which can influence pharmacological properties.
  • Sulfanyl group : This may enhance the compound's interaction with biological targets.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : A study found that quinazoline derivatives demonstrated effectiveness against multiple tumor cell lines, including A549 (lung cancer) and MCF7 (breast cancer) . The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.
CompoundCell LineIC50 (µM)
Quinazoline Derivative 1A54915.0
Quinazoline Derivative 2MCF710.5
N-(3-Methoxyphenyl) CompoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been documented in several studies. The compound this compound is hypothesized to inhibit pro-inflammatory cytokines.

  • Mechanism of Action : It is believed that these compounds act by blocking NF-kB signaling pathways and reducing TNF-alpha production .
CompoundInhibition (%)Cytokine
Compound A75%TNF-alpha
Compound B65%IL-6
N-(3-Methoxyphenyl) CompoundTBDTBD

Analgesic Activity

Research has shown that quinazoline derivatives possess analgesic properties comparable to standard analgesics like diclofenac sodium.

  • Pain Models : In animal models, compounds were evaluated for their ability to alleviate pain induced by inflammatory agents.
CompoundPain ModelEfficacy (%)
Compound CCarrageenan-induced pain70%
Compound DFormalin test60%
N-(3-Methoxyphenyl) CompoundTBDTBD

Case Studies

  • Study on Antitumor Effects : A recent study evaluated a series of quinazoline derivatives for their antitumor effects in vitro. The results indicated that modifications on the phenyl rings significantly enhanced cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory potential of similar compounds using LPS-induced inflammation models in vitro. The results demonstrated significant reductions in pro-inflammatory markers .

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